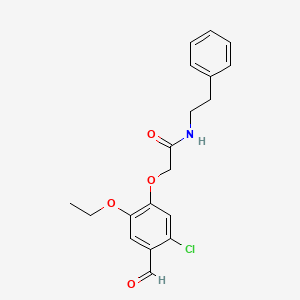

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the phenoxy intermediate: This step involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.

Acylation: The phenoxy intermediate is then acylated with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve solubility and reaction efficiency.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2-(5-chloro-2-ethoxy-4-carboxyphenoxy)-N-(2-phenylethyl)acetamide.

Reduction: 2-(5-chloro-2-ethoxy-4-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results comparable to established antibiotics. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 66 µM |

| Escherichia coli | Varies (specific data not provided) |

A study highlighted that derivatives of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been evaluated in vitro against various cancer cell lines. Notable findings include:

- Cytotoxicity Testing : The compound exhibited significant cytotoxic effects on breast cancer cell lines (e.g., AMJ13), with the highest inhibition rates observed at concentrations of 40 and 60 µg/ml after 72 hours .

- Mechanism of Action : The proposed mechanism involves the compound's interaction with specific cellular pathways leading to apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Herbicidal Activity

The compound's structural characteristics suggest potential applications in herbicide development. Preliminary studies indicate that similar compounds can inhibit photosynthetic electron transport in plants, which is critical for their growth and development. This activity could be leveraged to create effective herbicides targeting specific weed species while minimizing impact on crops .

Case Studies

-

In Vitro Screening Against Pathogens :

A series of experiments conducted on synthesized derivatives showed that modifications in the aniline group enhanced antibacterial activity significantly, with some compounds exhibiting activity comparable to standard antibiotics like isoniazid and ciprofloxacin . -

Cytotoxicity Against Cancer Cell Lines :

In a controlled study, derivatives of the compound were tested for cytotoxicity against various cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies . -

Structure-Activity Relationship (SAR) :

Analysis of the structure-activity relationship revealed that specific substitutions on the phenolic ring significantly influenced biological activity, providing insights for further optimization of the compound for enhanced efficacy .

Mecanismo De Acción

The mechanism of action of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may:

Interact with enzymes: Inhibit or activate specific enzymes.

Bind to receptors: Modulate receptor activity.

Affect cellular pathways: Influence signaling pathways within cells.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-chloro-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide: Lacks the formyl group.

2-(5-chloro-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Lacks the ethoxy group.

Uniqueness

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of both the ethoxy and formyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H20ClNO4

- Molecular Weight : 361.82 g/mol

- CAS Number : 692267-44-0

The compound features several functional groups, including a chloro, ethoxy, and formyl group, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with an appropriate acetamide derivative under controlled conditions. This process often requires the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and ethoxy groups enhance the compound's binding affinity and specificity for its targets.

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibition properties. For instance:

- Acetylcholinesterase (AChE) Inhibition : Studies have shown that similar compounds containing phenoxy groups can inhibit AChE, which is crucial for neurotransmission. The inhibition constants (IC50 values) for related compounds have been reported in the range of 0.03 to 0.1 mM .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests against various cancer cell lines have demonstrated promising results:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | High (exact % not specified) |

| Reference Drug (5-Fluorouracil) | MCF-7 | 96.02% |

These findings indicate that the compound could be a candidate for further development as an anticancer agent .

Case Studies and Research Findings

- Neuroprotective Effects : In studies involving neurotoxicity models, compounds similar to this compound have shown protective effects against oxidative stress-induced cell death in neuronal cells .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activities by modulating pathways such as NF-kB signaling, which is essential in inflammatory responses .

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of target enzymes, providing insights into its potential mechanism of action .

Propiedades

IUPAC Name |

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOAPINGKJYROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.